

The Role of Peptidylarginine Deiminase 2 (PAD2) in Histone Citrullination: A Technical Guide

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Compound of Interest

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Post-translational modifications (PTMs) of histones are fundamental to the regulation of chromatin structure and gene expression. Among these, histone citrullination, the conversion of an arginine residue to a citrulline, is a unique and irreversible modification catalyzed by the Peptidylarginine Deiminase (PAD) family of enzymes.^{[1][2][3]} This conversion neutralizes the positive charge of the arginine side chain, which can significantly alter protein structure and interactions.^{[2][3]}

There are five PAD isoforms in humans (PAD1, PAD2, PAD3, PAD4, and PAD6), each with distinct tissue distributions and substrate specificities.^{[1][4][5]} While PAD4, with its nuclear localization signal, has been extensively studied for its role in chromatin biology, PAD2 is emerging as a critical regulator of gene expression through histone citrullination.^{[1][6]} Although PAD2 is primarily found in the cytoplasm, it can translocate to the nucleus in response to signals like increased intracellular calcium, where it targets histones to modulate gene transcription.^{[1][7][8]}

This technical guide provides an in-depth exploration of the function of PAD2 in histone citrullination, covering its mechanism, substrates, functional consequences in health and disease, and key experimental methodologies for its study.

Mechanism of PAD2 Action

PAD enzymes are calcium-dependent, requiring high calcium concentrations for their catalytic activity.^{[5][9]} The enzymatic reaction involves the hydrolysis of the guanidinium group of an arginine residue, catalyzed by a nucleophilic cysteine in the enzyme's active site.^{[3][9]}

Mechanistic studies reveal that PAD2 utilizes a substrate-assisted mechanism of catalysis, which distinguishes it from PADs 1, 3, and 4 that use a reverse-protonation mechanism.^{[3][10]} In the PAD2 mechanism, the positively charged guanidinium group of the substrate arginine is thought to depress the pKa of the nucleophilic cysteine, facilitating catalysis.^{[3][10]} This mechanistic difference presents an opportunity for the development of isozyme-specific inhibitors.^[3]

PAD2 Substrates and Specificity in Histone Tails

PAD2 primarily targets arginine residues within the N-terminal tails of histones, particularly histone H3. The loss of positive charge following citrullination can weaken histone-DNA interactions, leading to a more open and transcriptionally permissive chromatin state.^{[5][11]}

Key histone H3 arginine residues citrullinated by PAD2 include:

- H3R2, H3R8, and H3R17: Citrullination at these sites is frequently observed together and is linked to gene regulation in various contexts, including cancer.^{[1][2][6]} Antibodies recognizing the combined citrullination of these three residues (Cit-H3; H3R2/8/17Cit) are commonly used to detect this modification.^[1]
- H3R26: PAD2-mediated citrullination of H3R26 is a critical modification that facilitates the activation of estrogen receptor α (ER α) target genes.^{[12][13]} This modification promotes local chromatin decondensation, enabling the recruitment of transcription factors.^{[12][14]}

While both PAD2 and PAD4 can citrullinate histone H3 in vitro, they exhibit distinct substrate preferences.^{[4][15]}

Table 1: Known Histone H3 Arginine Residues Targeted by PAD2

Histone	Arginine Residue(s)	Biological Context	Key References
Histone H3	R2, R8, R17	Gene regulation in breast and pancreatic cancer; mammary gland epithelium.	[1] [2] [6]
Histone H3	R26	Estrogen receptor α (ER α) target gene activation; oligodendrocyte differentiation.	[12] [13] [16]

Table 2: Comparative Catalytic Efficiency of PAD2 vs. PAD4

Substrate	Enzyme	Finding	Fold Difference	Key Reference
H3 (22-30) peptide containing H3R26	PAD2 vs. PAD4	PAD2 citrullinates the H3R26-containing peptide at a significantly higher rate than PAD4.	~6x higher for PAD2	[13]

Functional Roles and Signaling Pathways

PAD2-mediated histone citrullination plays a crucial role in various biological processes, from normal development to disease progression.

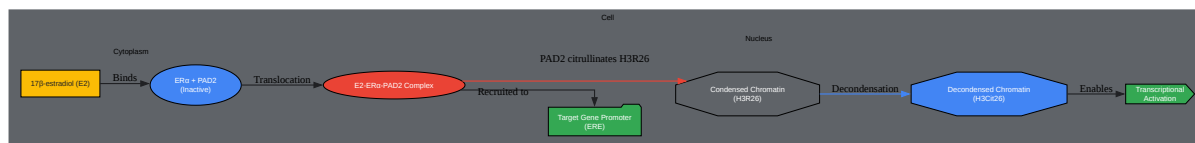
Gene Activation and Chromatin Decondensation

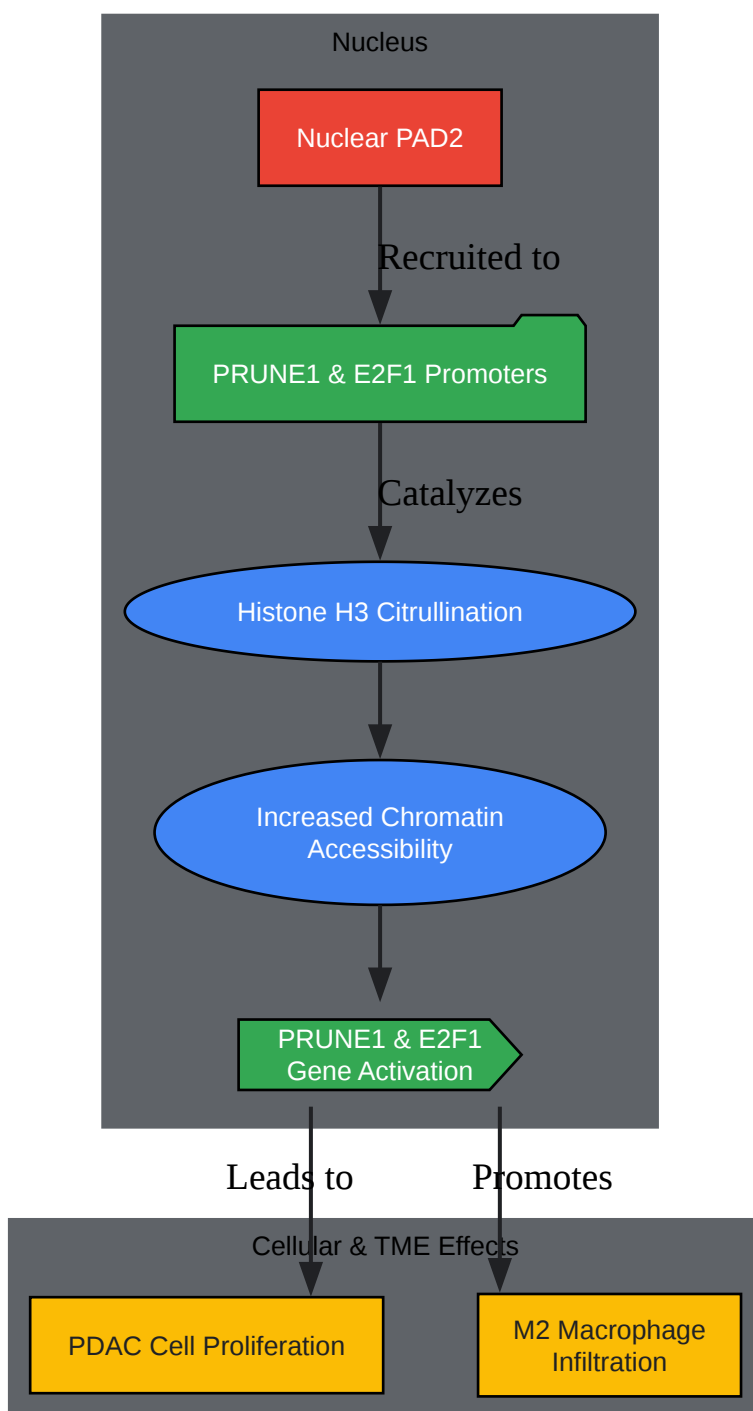
A primary function of histone citrullination by PAD2 is the promotion of a relaxed chromatin structure. This decondensation increases the accessibility of DNA to the transcriptional

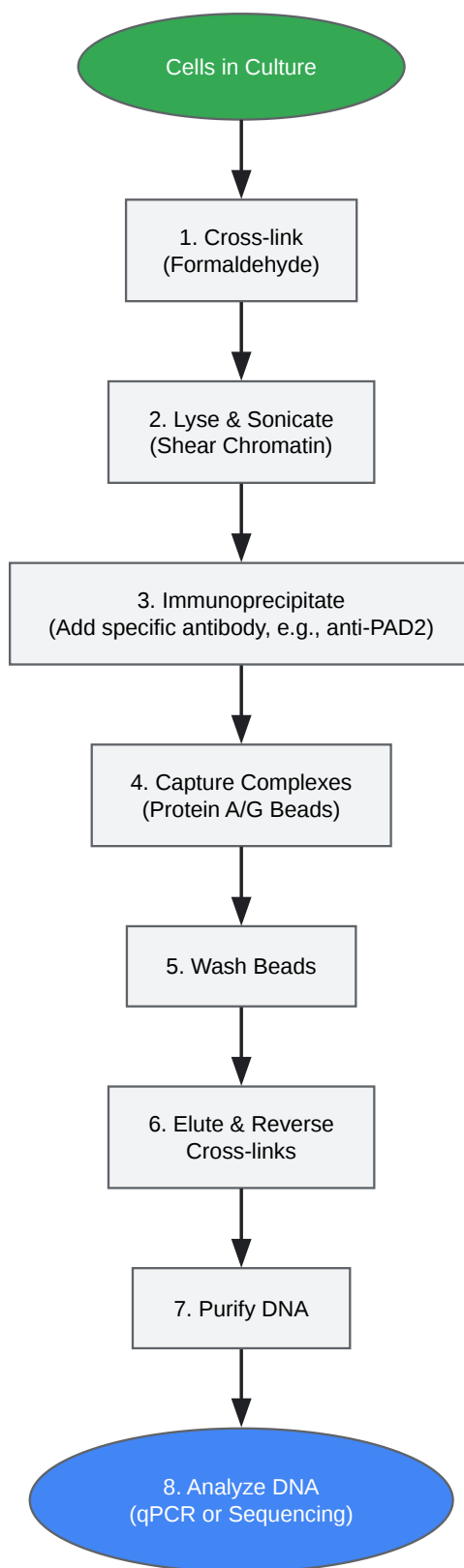
machinery.[5][11] In pancreatic cancer cells, PAD2 recruitment to promoter regions leads to increased histone citrullination and enhanced chromatin accessibility, activating gene expression.[1] Similarly, during oligodendrocyte differentiation, PAD2 knockdown results in a general reduction in chromatin accessibility.[16]

Estrogen Receptor (ER α) Signaling

In ER α -positive breast cancer cells, PAD2 acts as a key coactivator. Following stimulation with 17 β -estradiol (E2), PAD2 is recruited by ER α to the estrogen-response elements (EREs) of target gene promoters.[12][13] PAD2 then citrullinates H3R26, leading to chromatin decondensation, which facilitates ER α recruitment and subsequent transcriptional activation. [12][13][14] Inhibition or depletion of PAD2 markedly suppresses both H3R26 citrullination and ER α recruitment to these promoters.[13]







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